Prostaglandin D-M

Description

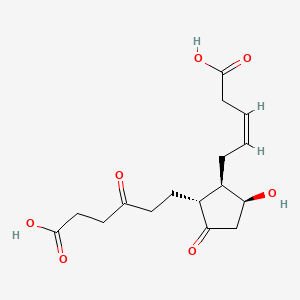

Structure

3D Structure

Properties

CAS No. |

70803-92-8 |

|---|---|

Molecular Formula |

C16H22O7 |

Molecular Weight |

326.34 g/mol |

IUPAC Name |

6-[(1R,2R,3S)-2-[(Z)-4-carboxybut-2-enyl]-3-hydroxy-5-oxocyclopentyl]-4-oxohexanoic acid |

InChI |

InChI=1S/C16H22O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-13,18H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+/m1/s1 |

InChI Key |

QRKPLLLQZJCOLR-BWEANOATSA-N |

SMILES |

C1C(C(C(C1=O)CCC(=O)CCC(=O)O)CC=CCC(=O)O)O |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCC(=O)O)C/C=C\CC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)CCC(=O)O)CC=CCC(=O)O)O |

Synonyms |

9-HDTPD 9-hydroxy-11,15-dioxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid PGD-M prostaglandin D-M |

Origin of Product |

United States |

Prostaglandin D M Tetranor Pgdm

As previously mentioned, the term "Prostaglandin D-M" is best understood as referring to tetranor-PGDM. This compound is a major metabolite of PGD2 that is excreted in the urine. Due to its stability compared to the rapidly degraded PGD2, tetranor-PGDM serves as a reliable biomarker for the systemic production of its precursor.

The biological activity of tetranor-PGDM itself is not as well-studied as that of PGD2. While some metabolites of PGD2 have been shown to retain biological activity, specific research into the direct effects of tetranor-PGDM on sleep and neuroinflammation is limited. One study noted that unlike PGD2, tetranor-PGDM did not inhibit platelet aggregation, suggesting that it may not share all the biological activities of its precursor. Currently, the primary significance of tetranor-PGDM in a clinical and research context is its utility as an indicator of in vivo PGD2 synthesis. Elevated levels of urinary tetranor-PGDM have been associated with conditions involving mast cell activation, such as systemic mastocytosis and allergic reactions.

Further research is needed to determine if tetranor-PGDM has any direct and significant biological roles in the central nervous system or other tissues, or if it is primarily an inactive end-product of PGD2 metabolism.

Metabolic Inactivation and Formation of Prostaglandin D M Tetranor Prostaglandin Dm

Pathways of PGD2 Catabolism and Degradation

Prostaglandin (B15479496) D2 (PGD2), a major cyclooxygenase (COX) product derived from arachidonic acid, is catabolized through multiple pathways once released. nih.govnih.gov In vivo, PGD2 is quickly degraded through both enzymatic and spontaneous processes into a variety of metabolites. nih.gov

The primary enzymatic pathway for prostaglandin inactivation begins with the oxidation of the 15-hydroxyl group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). wikipedia.orgtaylorandfrancis.com This is followed by the reduction of a double bond to yield 13,14-dihydro-15-keto derivatives. taylorandfrancis.comnih.gov Specifically for PGD2, enzymatic degradation can lead to the formation of 13,14-dihydro-15-keto-PGD2 (DK-PGD2). nih.gov

In addition to this primary enzymatic route, PGD2 can undergo non-enzymatic dehydration to form the J-series prostaglandins (B1171923), including PGJ2, which can be further converted to Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2. researchgate.netresearchgate.net Another metabolic route involves the conversion of PGD2 into 9α, 11β-PGF2, which is then metabolized by 15-PGDH. nih.gov

Ultimately, these intermediate products undergo further systemic metabolism, leading to the formation of stable, excretable compounds. The most abundant of these is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as Tetranor-Prostaglandin DM (tetranor PGDM). nih.gov This metabolite is considered a reliable biomarker for systemic PGD2 production. nih.govinterscienceinstitute.com

Enzymatic Conversion Mechanisms Leading to Tetranor-Prostaglandin DM Formation

The formation of Tetranor-Prostaglandin DM (tetranor PGDM) from PGD2 is a multi-step enzymatic process that renders the molecule inactive and prepares it for urinary excretion. This pathway is analogous to the catabolism of other primary prostaglandins like PGE2. nih.gov

The metabolic cascade is initiated by the cytosolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . wikipedia.orgtaylorandfrancis.com This NAD+-dependent enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position of PGD2, yielding a 15-keto metabolite. wikipedia.org This initial step is critical as it results in a substantial loss of biological activity. taylorandfrancis.com

Following this oxidation, the enzyme 15-keto-prostaglandin Δ13-reductase acts on the intermediate, reducing the double bond between C-13 and C-14. nih.gov The resulting 13,14-dihydro-15-keto-PGD2 is a key intermediate in the pathway.

Subsequent degradation occurs through processes of beta-oxidation and omega-oxidation. These reactions systematically shorten the upper (alpha) and lower (omega) side chains of the prostaglandin molecule. This series of enzymatic cleavages ultimately results in the formation of the stable end-product, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor PGDM) . nih.gov Mass spectrometry has identified this compound as the main endogenous metabolite of PGD2 detectable in both mouse and human urine. nih.govinterscienceinstitute.com Its abundance is significantly higher than other PGD2 metabolites, such as 11β-PGF2α and 2,3-dinor-11β-PGF2α, making it a robust indicator of in vivo PGD2 biosynthesis. nih.gov

Stability and Half-Life Considerations of PGD2 and its Metabolites in Biological Systems

Prostaglandin D2 is an unstable compound in biological systems, undergoing rapid degradation. nih.gov Studies analyzing its kinetics in plasma have determined that PGD2 has an apparent half-life of approximately 30 minutes. nih.gov

Despite this rapid degradation, the biological effects of PGD2 are sustained through the formation of its various metabolites, which also possess biological activity. nih.gov Tandem mass spectrometry analysis has shown that after 120 minutes of incubation in plasma, more than 92% of the initial PGD2 is cleared. nih.govresearchgate.net This clearance is accompanied by the continuous formation of metabolites such as Δ12-PGD2 and Δ12-PGJ2. nih.gov

| Parameter | Value/Observation | Reference |

|---|---|---|

| Apparent Half-Life | ~30 minutes | nih.gov |

| Clearance (at 120 min) | >92% | nih.govresearchgate.net |

| Resulting Metabolites | Continuous formation of Δ12-PGD2 and Δ12-PGJ2 | nih.gov |

This rapid turnover highlights the transient nature of PGD2 as a signaling molecule and underscores the importance of its metabolites in prolonging its biological impact. nih.gov

Research on Enzymes Involved in PGD2 Inactivation (e.g., CES1)

The inactivation of prostaglandins is a complex process involving several key enzymes. The primary enzymes responsible for the catabolism of PGD2 itself are 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-keto-prostaglandin Δ13-reductase, which initiate the degradation pathway. wikipedia.orgnih.gov

Research has also focused on other enzymes that metabolize related prostaglandin compounds, such as Carboxylesterase 1 (CES1) . CES1 is a metabolic serine hydrolase expressed in human monocytic cells and macrophages. nih.govnih.gov This enzyme plays a critical role in the metabolism of prostaglandin glyceryl esters (PG-Gs), which are formed from the oxygenation of the endocannabinoid 2-arachidonoylglycerol. researchgate.net

Studies have specifically investigated the role of CES1 in the breakdown of Prostaglandin D2-glyceryl ester (PGD2-G). Findings indicate that CES1 is a prominent enzyme in the hydrolysis of PGD2-G, accounting for approximately 50% of its hydrolytic metabolism in a human monocytic cell line. researchgate.net The inactivation of CES1 with small-molecule inhibitors has been shown to stabilize PGD2-G and augment its anti-inflammatory effects, suggesting that targeting CES1 could be a novel therapeutic approach to modulate inflammation. nih.govnih.govacs.org

| Inhibitor | Finding | Reference |

|---|---|---|

| General (Small-Molecule Inhibitors) | Inactivation of CES1 can augment the anti-inflammatory effects of PGD2-G. | nih.govacs.org |

| WWL113 | Co-treatment with this CES1 inhibitor and PGD2-G leads to a more pronounced attenuation of pro-inflammatory cytokines compared to PGD2-G alone. | researchgate.net |

| CPO, WWL113, WWL229 | These compounds prevent the hydrolysis of PGD2-G to PGD2 in a concentration-dependent manner, with a potency rank of CPO > WWL113 > WWL229. | acs.org |

These findings highlight that while enzymes like 15-PGDH are central to the direct catabolism of PGD2, other enzymes such as CES1 are important in regulating the levels of related anti-inflammatory lipid mediators derived from PGD2. nih.gov

Research Applications of Prostaglandin D M Tetranor Prostaglandin Dm As a Biomarker

Methodologies for Detection and Quantification in Biological Matrices

The accurate quantification of PGD-M in complex biological matrices like urine and plasma is crucial for its application as a biomarker. Various advanced analytical techniques have been developed and validated for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for measuring prostaglandin (B15479496) metabolites due to its high sensitivity and selectivity. nih.gov This methodology allows for the precise quantification of compounds like PGD-M, even at low concentrations, while effectively separating them from other related substances that could cause interference. nih.govnih.gov LC-MS/MS methods are preferred over traditional techniques like gas chromatography-mass spectrometry (GC-MS), which often require laborious sample derivatization, and immunoassays, which can suffer from cross-reactivity issues. nih.gov

An efficient LC-MS/MS method for the analysis of four common prostaglandin urinary metabolites, including tetranor-PGDM, has been reported, highlighting its value in identifying disease biomarkers. nih.govscilit.com These methods are crucial for understanding prostaglandin-mediated pathways in various physiological and pathological states. nih.gov

To enhance the speed and efficiency of analysis, ultra-high performance liquid chromatography (UHPLC) coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has been employed. This approach allows for rapid and sensitive quantification of prostaglandins (B1171923) and their metabolites. nih.gov A key advantage of UHPLC is its ability to achieve chromatographic separation in a significantly shorter time, with some methods reporting run times as short as three minutes for a lipid profile. nih.gov

The development of a UHPLC-MS/MS method for 8-iso-prostaglandin F2α in bronchoalveolar lavage fluid demonstrates the adaptability of this technique for various prostaglandin-related compounds in different biological samples, showcasing good sensitivity with a limit of detection of 17.6 pg/ml from a small sample volume. frontiersin.org

The quality of data obtained from LC-MS/MS analysis is heavily dependent on the sample preparation and extraction techniques used to isolate the analytes from the complex biological matrix. caymanchem.com For prostaglandin metabolites, this often involves solid-phase extraction (SPE) to remove interfering substances. caymanchem.commdpi.com Techniques such as protein precipitation may be used for highly proteinaceous samples prior to SPE. caymanchem.com

A rapid method involving the application of human plasma samples to a filter spot, followed by extraction, has been developed for the simultaneous quantitation of various fatty acid metabolites, including prostanoids. nih.gov Another approach utilizes packed-fiber solid-phase extraction (PFSPE) with polystyrene-electrospun nanofibers as the adsorbent for the specific determination of 8-iso-prostaglandin F2α in urine. mdpi.com The choice of extraction technique is critical for ensuring the accuracy and reliability of the subsequent quantification. caymanchem.com

Validation of analytical methods is essential to ensure that they are fit for their intended purpose. Key performance characteristics that are evaluated include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. fda.gov

For the analysis of prostaglandin metabolites, validation demonstrates the method's ability to produce reliable and reproducible results. For instance, a validated LC-MS/MS assay for PGD2 and PGE2 reported a limit of detection of 20 pg/mL, with inter-day and intra-day coefficients of variation of less than 5%. nih.govresearchgate.net Another rapid LC-MS/MS assay for various prostanoids and fatty acid metabolites was linear over a concentration range of 5-500 nmol/L for prostanoids, with limits of quantitation ranging from 0.4-233 nmol/L depending on the metabolite. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range (Prostanoids) | 5-500 nmol/L | nih.gov |

| Limit of Quantitation (Metabolite Dependent) | 0.4-233 nmol/L | nih.gov |

Research into its Utility as a Surrogate Marker for Endogenous PGD2 Activity

PGD2 is a key mediator in various biological processes, but its inherent instability makes direct measurement challenging. sheffieldlaboratorymedicine.nhs.ukki.se Consequently, its more stable metabolites, such as PGD-M, are measured as surrogate markers to reflect the systemic biosynthesis of PGD2. nih.gov Research has demonstrated that urinary levels of PGD-M directly correlate with PGD2 biosynthesis and mast cell activity. interscienceinstitute.com

The analysis of urinary prostaglandin metabolites provides a noninvasive way to assess prostaglandin production and its impact on biological functions. nih.gov PGD-M, being a major metabolite of PGD2, is particularly valuable in this regard. nih.gov Its concentration in the urine of healthy individuals is typically low, ranging from 0.3 to 2.5 ng/mg of creatinine (B1669602). nih.gov

Investigation of Prostaglandin D-M Levels in Allergic and Inflammatory Research Models

Elevated levels of PGD2 are associated with allergic and inflammatory conditions, making its metabolite, PGD-M, a valuable biomarker in research models of these diseases. mdpi.comnih.gov Studies have investigated urinary PGD-M levels in conditions such as systemic mastocytosis, rheumatoid arthritis, and food allergies. nih.govresearchgate.netnih.gov

In a study involving patients with systemic mastocytosis, a condition characterized by an increased number of mast cells, mean urinary PGD-M excretion was significantly higher compared to healthy controls (37.2 vs. 11.5 ng/mg Cr). nih.govnih.gov Similarly, patients with rheumatoid arthritis also showed significantly higher mean levels of urinary PGD-M than the control group (20.0 ng/mg Cr). nih.govnih.gov Furthermore, research in mouse models of food allergy has shown that urinary tetranor-PGDM levels increase with disease progression and are correlated with the severity of allergic symptoms. researchgate.net These findings underscore the utility of PGD-M as a biomarker for in vivo mast cell activation and the inflammatory processes associated with these conditions. nih.gov

| Condition | Mean Urinary PGD-M (ng/mg Cr) | Reference |

|---|---|---|

| Systemic Mastocytosis | 37.2 | nih.govnih.gov |

| Rheumatoid Arthritis | 20.0 | nih.govnih.gov |

| Healthy Controls | 11.5 | nih.govnih.gov |

This compound in Mast Cell Activation Research and Related Conditions

This compound (PGD-M), also known as Tetranor-Prostaglandin DM (T-PGDM), has emerged as a significant biomarker in the study of in vivo mast cell (MC) activation. nih.govmq.edu.aunih.gov Mast cells are critical inflammatory cells that, when activated, release a variety of mediators, including Prostaglandin D2 (PGD2), the parent compound of PGD-M. nih.govmastattack.org As mast cells are the primary source of PGD2, its metabolites serve as reliable indicators of mast cell activity. nih.govmastattack.org Research has focused on measuring the urinary excretion of T-PGDM to monitor and understand the role of mast cells in various pathological conditions. nih.gov

The utility of T-PGDM as a biomarker has been particularly investigated in diseases characterized by mast cell proliferation or hyper-reactivity, such as systemic mastocytosis (SM). nih.govmq.edu.aunih.gov SM is a disorder involving the clonal proliferation of abnormal mast cells in various organs. nih.gov Studies have demonstrated that urinary T-PGDM levels are significantly elevated in patients with SM compared to healthy individuals, reflecting the increased mast cell load and activity inherent to the disease. nih.gov

Furthermore, the application of T-PGDM as a biomarker extends to non-allergic inflammatory conditions like rheumatoid arthritis (RA), where the role of mast cells is less understood. mq.edu.aunih.gov Elevated levels of T-PGDM in a subset of RA patients suggest mast cell activation plays a role in the pathophysiology of this disease. nih.govmq.edu.aunih.gov T-PGDM levels have also been observed to increase during acute allergic reactions such as anaphylaxis and aspirin-induced asthma. nih.gov

A prospective, cross-sectional cohort study measured urinary T-PGDM in patients with systemic mastocytosis, rheumatoid arthritis, and in healthy controls. The findings highlighted significantly different excretion levels among the groups, solidifying the potential of T-PGDM as a valuable research tool for assessing mast cell involvement in these conditions. nih.govresearchgate.net

Detailed Research Findings:

A key study investigating urinary T-PGDM as a biomarker for in vivo mast cell activation yielded significant quantitative results across different patient cohorts. nih.govnih.gov Urine samples were collected from patients with Systemic Mastocytosis (n=17), Rheumatoid Arthritis (n=60), and healthy normal controls (n=16). mq.edu.aunih.gov The concentration of T-PGDM was determined by enzyme immunoassay and expressed in nanograms per milligram of urinary creatinine (ng/mg Cr). nih.gov

The results indicated that the mean urinary T-PGDM excretion was substantially and significantly higher in patients with Systemic Mastocytosis (37.2 ng/mg Cr) when compared to the healthy control group (11.5 ng/mg Cr). nih.govmq.edu.aunih.gov In this study, 65% of the patients with SM exhibited elevated levels of the biomarker. nih.govmq.edu.aunih.gov

The study also provided evidence of mast cell activation in rheumatoid arthritis. nih.gov One-third of the patients with RA had elevated T-PGDM excretion, and the mean level for the RA group (20.0 ng/mg Cr) was also significantly higher than that of the healthy controls. nih.govmq.edu.aunih.gov These findings underscore the promise of urinary T-PGDM excretion as a noninvasive biomarker for evaluating in vivo mast cell activity across different diseases. nih.govnih.gov

Table 1: Mean Urinary T-PGDM Excretion in Different Patient Groups

| Group | Number of Participants (n) | Mean Urinary T-PGDM (ng/mg Cr) | Percentage with Elevated Levels |

| Systemic Mastocytosis (SM) | 17 | 37.2 | 65% |

| Rheumatoid Arthritis (RA) | 60 | 20.0 | 33% |

| Healthy Controls | 16 | 11.5 | N/A |

Advanced Research Concepts and Methodologies in Prostaglandin D M and Pgd2 Studies

Comprehensive Lipidomics Approaches for Eicosanoid Profiling

Lipidomics, the large-scale study of lipids, has revolutionized the analysis of eicosanoids, including PGD2 and its metabolites. bohrium.com Advanced analytical techniques are crucial for the simultaneous profiling of a wide array of lipid mediators in biological samples. nih.govacs.org

Mass Spectrometry-Based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern lipidomics, offering high sensitivity and specificity for the identification and quantification of eicosanoids. metwarebio.com This technique allows for the analysis of over 100 related lipid mediators in a single run. nih.govacs.org High-resolution mass spectrometry (HRMS) further aids in identifying unknown eicosanoids and elucidating their structures. metwarebio.com

A multi-step procedure is typically employed, involving:

Extraction of eicosanoids from the biological matrix. nih.govacs.org

Chromatographic separation using techniques like fast reversed-phase liquid chromatography. nih.govacs.org

Tentative identification based on retention times, isotope distribution patterns, and high-resolution MS/MS fragmentation patterns. nih.govacs.org

Quantification using analytical reference standards. nih.govacs.org

This comprehensive approach has been successfully applied to examine eicosanoid profiles in various cell types and conditions, such as in chronic lymphocytic leukemia cells following arachidonic acid stimulation. nih.govacs.org

Table 1: Key Methodologies in Eicosanoid Lipidomics

| Methodology | Description | Key Advantages |

|---|---|---|

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for separation and detection of lipids. metwarebio.com | High sensitivity, high specificity, ability to analyze multiple eicosanoids simultaneously. metwarebio.com |

| GC-MS | Gas chromatography coupled with mass spectrometry, separating eicosanoids based on volatility. metwarebio.com | High precision in identifying and quantifying a wide range of eicosanoids. metwarebio.com |

| HRMS | High-resolution mass spectrometry for accurate mass measurements. metwarebio.com | Enables identification of unknown eicosanoids and structural elucidation. metwarebio.com |

| ELISA | Enzyme-linked immunosorbent assay for detecting and quantifying a specific analyte. nih.gov | Cost-effective for analyzing large numbers of samples for a single lipid mediator. nih.gov |

Gene Expression and Regulation Studies of PGD2 Synthases and Metabolizing Enzymes

The synthesis of PGD2 is catalyzed by two main enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS). bioscientifica.com Understanding the regulation of the genes encoding these synthases and the enzymes involved in PGD2 metabolism is critical.

Regulation of PGD2 Synthase Gene Expression:

L-PGDS (PTGDS gene): The expression of the PTGDS gene is regulated by various factors. wikipedia.orggenecards.org For instance, in adipocytes, the liver receptor homolog-1 (LRH-1) responsive element in the promoter region of the L-Pgds gene is crucial for its expression. frontiersin.org The synthetic liver X receptor agonist T0901317 can upregulate L-Pgds gene expression. frontiersin.org Glucocorticoids also induce L-Pgds gene expression in preadipocytes. frontiersin.org

H-PGDS: The expression of H-PGDS is influenced by factors like RasGRP4, a guanine (B1146940) nucleotide exchange factor. nih.gov In human mast cell lines, the presence of RasGRP4 led to a more than 100-fold increase in hematopoietic PGD2 synthase mRNA levels. nih.gov

Table 2: Factors Regulating PGD2 Synthase Gene Expression

| Gene | Regulating Factor | Effect on Expression | Cell Type/Context |

|---|---|---|---|

| L-PGDS | Liver Receptor Homolog-1 (LRH-1) | Upregulation frontiersin.org | Pre-adipocytes frontiersin.org |

| L-PGDS | T0901317 (LXR agonist) | Upregulation frontiersin.org | Pre-adipocytes frontiersin.org |

| L-PGDS | Glucocorticoids | Upregulation frontiersin.org | Primary preadipocytes frontiersin.org |

| L-PGDS | Progesterone, Retinoic Acid | Upregulation bioscientifica.com | Rat Sertoli cells bioscientifica.com |

| H-PGDS | RasGRP4 | Upregulation nih.gov | Human mast cells nih.gov |

Studies have shown that in certain inflammatory conditions like active Crohn's disease, there is a significant increase in COX2 and L-PGDS mRNA expression in the colonic mucosa. nih.gov

Development and Application of In Vitro and In Vivo Research Models for Prostaglandin (B15479496) D-M Pathway Analysis

Both in vitro and in vivo models are indispensable for dissecting the complexities of the PGD2/PGDM pathway.

In Vitro Models:

Cell Culture Systems: Primary cultures of enteric nervous system (ENS) components have been used to demonstrate that both enteric neurons and glial cells can produce PGD2 in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov Cell lines such as human mast cell line HMC-1 and rat mast cell line RBL-2H3 are utilized to study the regulation of PGD2 synthesis. nih.gov

Organotypic Slices: Hippocampal organotypic slices have been employed to study the effects of PGD2 receptor agonists, revealing potential adverse outcomes upon DP2 receptor activation. life-science-alliance.org

In Vivo Models:

Animal Models of Disease: Transgenic rat models of Alzheimer's disease (TgF344-AD) have been instrumental in studying the role of the PGD2 pathway in neuroinflammation. life-science-alliance.orgbiorxiv.org These models have shown elevated PGD2 levels in the hippocampus compared to wild-type rats. life-science-alliance.orgbiorxiv.org Models of allergic inflammation, such as atopic dermatitis and allergic asthma in mice, have demonstrated the pro-inflammatory role of DP2 receptor activation. nih.gov

Gene Knockout Models: Mice deficient in specific prostanoid receptors have been crucial in identifying the physiological and pathophysiological roles of each receptor. physiology.org

A study using an in vitro inflammation model with LPS-induced RAW264.7 cells and an in vivo adjuvant-induced arthritis rat model successfully quantified nine different prostaglandins (B1171923), including PGD2, using UHPLC-QQQ-MS/MS. frontiersin.org

Computational Modeling and Systems Biology Approaches to Prostanoid Networks and Interactions

Computational modeling and systems biology provide powerful tools to analyze the complex networks of prostanoid signaling.

Molecular Docking and Dynamics:

Receptor-Ligand Interactions: Computational modeling has been used to understand the binding of PGD2 and its derivatives to their receptors. For instance, the crystal structure of human CRTH2 (DP2 receptor) bound to a PGD2 derivative revealed a distinct "polar group in" binding mode. nih.gov

Virtual Screening: Computational methods, including pharmacophore modeling and molecular docking, are employed to screen for potential inhibitors of enzymes like hematopoietic PGD2 synthase. biorxiv.org Molecular dynamics simulations can then be used to refine the docked structures and predict binding free energies. mdpi.com

Systems Biology Approaches:

Network Analysis: These approaches help in understanding the intricate interactions within the prostanoid pathways and their crosstalk with other signaling networks. By modeling the entire network, researchers can predict how perturbations in one part of the system might affect others.

Predictive Modeling: Computational models can be developed to predict the effects of drugs targeting the PGD2 pathway. For example, modeling has suggested that certain mutants of the thromboxane (B8750289) prostanoid receptor have more efficient signaling properties. nih.gov

Interplay of Prostaglandin D-M Pathway with Other Lipid Mediator Systems (e.g., Endocannabinoids, Leukotrienes)

The biological effects of the PGDM pathway are often modulated by interactions with other lipid mediator systems.

Crosstalk with Leukotrienes: Arachidonic acid is the common precursor for both prostaglandins and leukotrienes. medrxiv.org In inflammatory conditions, there is often a complex interplay between these two families of lipid mediators. For example, in alcoholic hepatitis, there is a disrupted balance between pro-inflammatory lipid mediators like PGD2 and leukotrienes (e.g., LTB4) and anti-inflammatory specialized pro-resolving mediators. medrxiv.org

Interaction with Endocannabinoids: Recent research has identified L-PGDS as a novel phytocannabinoid-binding protein, suggesting a potential direct interaction between the PGD2 synthesis machinery and the endocannabinoid system. nih.gov This finding opens up new avenues for exploring the integrated roles of these lipid mediator systems in health and disease.

Interactions within the Prostanoid Family: The PGD2 pathway also interacts with other prostanoids. For instance, PGD2 can be metabolized to PGF2α. nih.gov The balance between different prostaglandins, such as PGD2 and PGE2, is critical in various pathological conditions, including cancer and neuroinflammation. biorxiv.orgpnas.org

Future Research Directions

Elucidation of Novel Metabolic Pathways and Unidentified Metabolites for Prostaglandin (B15479496) D-M

While the major metabolic pathways of PGD2 are well-documented, the full spectrum of its metabolites and the enzymes governing their formation are yet to be completely elucidated. researchgate.netnih.govnih.govnih.gov PGD2 undergoes rapid enzymatic and non-enzymatic degradation in vivo, leading to a diverse array of metabolites belonging to the D, F, and J series. nih.gov

Key enzymatic steps include the conversion of PGD2 to 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and 9α,11β-PGF2. nih.govnih.govnih.gov Spontaneous degradation also yields significant products like Δ12-PGD2 and various J-series prostaglandins (B1171923) (PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2). researchgate.netnih.gov However, studies have indicated the presence of other, as-yet-unidentified compounds at later time points following PGD2 administration, suggesting the existence of novel metabolic routes. nih.gov

Future research will likely focus on:

Identifying novel enzymes: Characterizing the specific enzymes responsible for the formation of less-studied metabolites.

Mapping tissue-specific metabolism: Investigating how PGD2 metabolism varies across different tissues and cell types, which could explain its diverse biological effects.

Characterizing unidentified metabolites: Utilizing advanced analytical techniques to isolate and structurally characterize the full range of PGD2 metabolites. For instance, a study established a novel metabolic pathway where PGD2 is converted to 15d-PGJ2 through a mechanism independent of albumin. semanticscholar.org

Discovery of Unidentified Receptors or Binding Partners for PGD2 Metabolites

The biological effects of PGD2 and its metabolites are mediated through interactions with specific receptors. The two primary, well-characterized receptors are the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. kjim.org Many PGD2 metabolites, such as DK-PGD2, Δ12-PGD2, and the J-series prostaglandins, show preferential binding to the pro-inflammatory DP2 receptor. researchgate.netnih.govkjim.org Additionally, some metabolites, like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), can activate the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ). kjim.orgahajournals.org

However, the full receptor repertoire for all PGD2 metabolites is likely more extensive. Evidence suggests the existence of other binding partners or receptors that could mediate some of the observed biological activities. For example, PGD2 can also bind to the PGF2α receptor (FP receptor), and in some tissues, the expression of DP1 and DP2 receptors is low while the FP receptor is abundant. ahajournals.org There is also indirect evidence for a second PGI2 receptor, though this has not been confirmed. wikipedia.org

Future research in this area should aim to:

Screen for novel receptors: Employing high-throughput screening assays to identify new receptors or binding proteins for specific PGD2 metabolites.

Deorphanize known receptors: Investigating whether any of the numerous "orphan" G protein-coupled receptors (GPCRs) respond to PGD2 metabolites.

Characterize receptor cross-talk: Exploring the potential for interactions and cross-talk between different prostanoid receptors upon binding of various PGD2 metabolites. psu.edu

Development of Next-Generation Analytical Techniques for Enhanced Sensitivity, Throughput, and Specificity

The accurate and sensitive measurement of PGD-M and its related metabolites in biological samples is critical for understanding their roles in health and disease. Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly improved the specificity and sensitivity of prostaglandin analysis. nih.govsciex.comcreative-proteomics.com These techniques allow for the simultaneous separation and quantification of multiple prostaglandins and their isomers without the need for derivatization. nih.gov

However, challenges remain, particularly in differentiating structurally similar isomers and detecting very low abundance metabolites. sciex.comacs.org The development of next-generation analytical techniques is crucial for advancing the field.

Key areas for future development include:

Enhanced Mass Spectrometry: Improving the sensitivity and resolution of mass spectrometers to detect and quantify trace amounts of novel metabolites. metwarebio.com Techniques like differential mobility separation (DMS) coupled with LC-MS/MS can help resolve isobaric species that are difficult to separate by chromatography alone. sciex.com

High-Throughput Assays: Developing more rapid and automated methods for prostaglandin analysis to facilitate large-scale clinical and research studies. nih.govnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can significantly shorten chromatographic run times. nih.gov

Advanced Imaging Techniques: Implementing mass spectrometry imaging (MSI) to visualize the spatial distribution of specific PGD2 metabolites within tissues, providing insights into their localized functions. acs.org

Genetically Encoded Sensors: Creating genetically encoded fluorescent sensors that can monitor the real-time dynamics of specific prostaglandins like PGE2 in living cells and in vivo, a technology that could be adapted for PGD2. biorxiv.org

Exploration of Prostaglandin D-M's Role in Less Explored Biological Systems and Physiological Processes (e.g., non-mammalian models, specific tissue microenvironments)

Much of the research on PGD2 and its metabolites has focused on their roles in mammalian inflammatory and allergic diseases. kjim.orgnih.govnih.gov However, the functions of these lipid mediators are likely far more widespread. Exploring their roles in less-studied biological contexts will provide a more comprehensive understanding of prostaglandin biology.

Future research should investigate:

Non-mammalian models: Studying the prostaglandin signaling pathways in invertebrate models like Drosophila can reveal conserved and novel functions in processes like collective cell migration. molbiolcell.org Research has also begun to explore prostaglandin receptors in other insects. frontiersin.org

Specific tissue microenvironments: Investigating the role of PGD2 and its metabolites in specific cellular niches, such as the tumor microenvironment, is a promising area. frontiersin.orgfrontiersin.orgascopubs.org For example, mast cell-derived PGD2 can remodel the tumor microenvironment and limit tumor progression. nih.gov PGD2 signaling has also been implicated in the lung adenocarcinoma microenvironment, where it can activate T cells and NK cells. frontiersin.orgfrontiersin.orgascopubs.org

Understudied physiological processes: Exploring the involvement of PGD-M in processes beyond inflammation, such as development, reproduction, and neurological function, could uncover new therapeutic targets. nih.gov For instance, sex-differences in the expression of prostaglandin D2 synthase (PTGDS) in human sensory neurons suggest a role in pain modulation. biorxiv.org

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Deeper Mechanistic Insights into this compound Biology

A systems biology approach, integrating data from multiple "omics" platforms, holds immense potential for unraveling the complex biology of PGD-M. capes.gov.brnih.gov By combining genomics, proteomics, and metabolomics, researchers can build a more holistic picture of how PGD2 signaling pathways are regulated and how they influence cellular function and disease.

Future research should focus on:

Integrative analysis: Combining datasets from different omics technologies to identify key drivers, pathways, and biomarkers associated with PGD2 metabolism and signaling. biorxiv.org For example, an integrative multi-omics approach was used to study the interactions between tuberculosis and diabetes mellitus, identifying Prostaglandin D metabolite (PGDM) as a relevant biomarker. nih.govresearchgate.net

Network modeling: Constructing comprehensive network models of the prostaglandin signaling system to predict how perturbations in the network might affect cellular behavior. wikipathways.orgresearchgate.net

Personalized medicine: Utilizing multi-omics data to identify patient subgroups that may respond differently to therapies targeting the PGD2 pathway, paving the way for more personalized treatment strategies.

Table of Research Findings on PGD2 Metabolites and Receptors

| Metabolite | Known Receptors/Binding Partners | Key Research Finding |

|---|---|---|

| PGD2 | DP1, DP2/CRTH2, FP, PPARγ | Can induce apoptosis in T lymphocytes at micromolar concentrations. psu.edu |

| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | DP2/CRTH2 | A highly selective DP2 agonist. nih.gov |

| Δ12-PGD2 | DP2/CRTH2 | Preferentially binds to the DP2 receptor. nih.gov |

| 9α,11β-PGF2 | - | A major, biologically active metabolite of PGD2 formed via 11-ketoreductase. nih.govpnas.orgjci.org |

| PGJ2 | DP2/CRTH2, PPARα, PPARγ | Can accelerate apoptosis in various cell types. psu.edu |

| Δ12-PGJ2 | DP2/CRTH2, PPARα, PPARγ | Formation from PGJ2 is dependent on albumin. mdpi.com |

| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | PPARγ | Can be formed from PGD2 via an albumin-independent pathway. semanticscholar.org |

Q & A

What frameworks (e.g., PICO, FINER) are most effective for formulating hypothesis-driven research questions about this compound?

- Methodological Answer : Use PICO (Population: e.g., asthma patients; Intervention: prostaglandin inhibition; Comparison: standard therapy; Outcome: FEV1 improvement) to structure clinical questions. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize preclinical studies, such as exploring prostaglandin-neuroimmune interactions in rare diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.